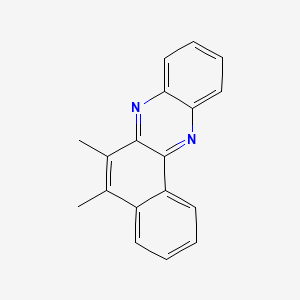

5,6-Dimethylbenz(a)phenazine

Description

Structure

3D Structure

Properties

CAS No. |

20010-90-6 |

|---|---|

Molecular Formula |

C18H14N2 |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

5,6-dimethylbenzo[a]phenazine |

InChI |

InChI=1S/C18H14N2/c1-11-12(2)17-18(14-8-4-3-7-13(11)14)20-16-10-6-5-9-15(16)19-17/h3-10H,1-2H3 |

InChI Key |

IKDXAMKMPBBXOA-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C14)C |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C14)C |

Other CAS No. |

20010-90-6 |

Synonyms |

5,6-dimethylbenz(a)phenazine 5,6-dimethylbenzo(a)phenazine |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 5,6 Dimethylbenz a Phenazine

Classical Approaches to Phenazine (B1670421) Core Construction

The foundational methods for constructing the phenazine core have been established for over a century and continue to be relevant. One of the most prominent classical methods is the Wohl-Aue reaction, which involves the condensation of anilines with nitrobenzenes under alkaline conditions at elevated temperatures. skemman.is This reaction, while historically significant, often requires harsh conditions such as high temperatures and strong bases, and can result in low yields of the desired substituted phenazines. wikipedia.orgcore.ac.ukacs.org

Another traditional approach is the condensation of aromatic ortho-diamines with 1,2-dicarbonyl compounds. scispace.comresearchgate.net This method offers a more direct route to the phenazine scaffold and has been widely employed for the synthesis of various phenazine and quinoxaline (B1680401) derivatives. scispace.com The reaction typically proceeds under milder conditions compared to the Wohl-Aue synthesis. Other classical methods include the pyrolysis of the barium salt of azobenzoate and the oxidation of dihydrophenazine. wikipedia.org

These classical syntheses, while effective in producing the basic phenazine structure, often lack regioselectivity when dealing with unsymmetrically substituted precursors, leading to mixtures of isomers that can be challenging to separate. acs.org This has prompted the development of more controlled and selective synthetic strategies.

Targeted Synthesis of 5,6-Dimethylbenz(a)phenazine and Related Isomers

The specific synthesis of this compound and its isomers has been approached through various strategies, building upon the classical foundations of phenazine chemistry.

Condensation Reactions Utilizing Aromatic Ortho-Diamines and Dicarbonyl Compounds

A primary and effective method for constructing the benz(a)phenazine skeleton involves the condensation of an aromatic ortho-diamine with a suitable dicarbonyl compound. acs.orgresearchgate.netresearchgate.net For the synthesis of benz(a)phenazines, this typically involves the reaction of an ortho-phenylenediamine with a 1,2-naphthoquinone (B1664529). researchgate.netias.ac.in The reaction is highly regioselective when using unsymmetrically substituted 1,2-diaminobenzenes, often yielding a single regioisomeric phenazine product. ias.ac.in This approach offers a straightforward pathway to the core structure, which can then be further functionalized.

A specific synthesis of this compound has been achieved through a 1,1-dehydration-rearrangement of 5,5-dimethyl-6-hydroxy-5,6-dihydrobenz(a)phenazine. researchgate.net The precursor alcohol was obtained from the hydrogenation of the corresponding ketone, which itself was prepared via two different routes. researchgate.net

Strategies for Regioselective Dimethylation of the Benz(a)phenazine Scaffold

Achieving regioselective dimethylation on a pre-formed benz(a)phenazine scaffold presents a significant synthetic challenge. Direct methylation of the phenazine ring can lead to a mixture of products due to multiple reactive sites. Therefore, strategies often involve the introduction of methyl groups at specific positions on the precursor molecules before the cyclization reaction.

For instance, starting with a dimethyl-substituted ortho-phenylenediamine or a dimethyl-substituted naphthoquinone allows for the controlled placement of the methyl groups in the final product. researchgate.net The synthesis of 1-(9,10-dimethylbenzo[a]phenazin-5-yl)naphthalen-2-ol demonstrates this principle, where a dimethyl-substituted o-phenylenediamine (B120857) is condensed with 2-hydroxynaphthalene-1,4-dione. ias.ac.in This pre-functionalization approach is crucial for obtaining specific isomers like this compound without resorting to complex separation techniques.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of phenazine synthesis. Factors such as the choice of catalyst, solvent, temperature, and reaction time can have a significant impact on the outcome.

For the condensation of ortho-diamines and dicarbonyls, various catalysts have been explored to improve efficiency. For example, lead dichloride has been used as an effective catalyst for this condensation in ethanol (B145695) at room temperature, offering excellent yields and short reaction times. scispace.com In the synthesis of benzo[a]pyrano[2,3-c]phenazines, a related class of compounds, optimization studies have shown that using specific amounts of a copper oxide quantum dot-modified magnetic nanocatalyst in ethanol at 78 °C provides the best results. rsc.org Increasing the catalyst amount beyond the optimal level did not lead to a significant improvement in yield. rsc.org The choice of solvent can also be crucial, with studies showing that greener solvents like ethanol or even water can be effective, reducing the environmental impact of the synthesis. ias.ac.intandfonline.com

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Lead Dichloride | Ethanol | Room Temp | High | scispace.com |

| M-MSNs/CuO(QDs) | Ethanol | 78 | 86-95 | rsc.org |

| H3PW12O40@Fe3O4–ZnO | Solvent-free (Microwave) | 100 | High | tandfonline.com |

| p-TSA | PEG-400 | 70 | 82-92 | nih.gov |

Novel Synthetic Strategies for this compound and Analogues

In recent years, the development of novel synthetic methods has focused on improving the efficiency, regioselectivity, and functional group tolerance of phenazine synthesis. Metal-catalyzed reactions have emerged as a powerful tool in this regard.

Metal-Catalyzed Coupling Reactions in Phenazine Functionalization

Palladium-catalyzed coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of functionalized phenazines. acs.orgacs.orgresearchgate.net This methodology allows for the "ligation" of two aromatic rings through a double Buchwald-Hartwig amination of substituted bromoanilines, followed by an in-situ oxidation to form the phenazine core. clockss.org This approach provides excellent regiochemical control, enabling the synthesis of unsymmetrically disubstituted phenazines that are difficult to prepare using classical methods. clockss.orgnih.gov

The synthesis of substituted phenazines via this route involves the reaction of a bromide with a phosphine (B1218219) ligand and a palladium catalyst, such as Pd(OAc)2, in the presence of a base like Cs2CO3. clockss.org This method has been shown to be tolerant of a variety of functional groups. researchgate.net

Furthermore, palladium-catalyzed intramolecular Fujiwara-Hydroarylation has been described as an atom-economical approach for synthesizing benzophenazine derivatives. researchgate.netacs.org This reaction involves the in-situ generation of a cationic Pd(II) species that functionalizes aromatic C-H bonds. researchgate.netacs.org These modern catalytic methods offer significant advantages in terms of efficiency and the ability to create complex, highly functionalized phenazine structures.

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Palladium | Buchwald-Hartwig Amination | Regioselective, good for unsymmetrical phenazines | researchgate.netclockss.orgnih.gov |

| Palladium | Fujiwara-Hydroarylation | Atom-economical, C-H functionalization | researchgate.netacs.org |

| Copper | Cross-coupling | Used for synthesis of dihydrophenazines | core.ac.uk |

| Iron | Intramolecular C-H Amination | Facile access to disubstituted dihydrophenazines | core.ac.uk |

Photochemical Routes for Phenazine Synthesis and Derivatization

Photochemical methods offer unique pathways for the synthesis and modification of phenazine structures, often proceeding through mechanisms distinct from thermal reactions. The photolysis of benzo[a]quinoxalino[2,3-c]phenazine dyes in solvents like 2-propanol and cyclohexene (B86901) oxide has been shown to yield dihydro derivatives. researchgate.net This photoreduction process is significant as the resulting dihydro compounds can absorb light at longer wavelengths and act as in-situ sensitizers. researchgate.net

A notable example of photochemical transformation is the photoactivated autocatalytic oxidation of 5,12-dihydrobenzo[b]phenazine (DHBP) to benzo[b]phenazine (B13996840) (BP). rsc.orgrsc.org This reaction is wavelength-dependent, with photochemical conversion occurring at wavelengths up to 516 nm. rsc.orgrsc.org Intriguingly, light at 490 nm and 516 nm, which is not absorbed by the starting material (DHBP), can still drive the oxidation, confirming a photoactivated autocatalytic process where the product (BP) acts as a photocatalyst. rsc.org This metal-free, light-driven oxidation can be extended to derivatives like 5,12-dihydro-2,3-dimethylbenzo[b]phenazine, which is oxidized to 2,3-dimethylbenzo[b]phenazine under sunlight. rsc.org

The mechanism of this autocatalytic oxidation involves the formation of reactive oxygen species, which has been verified by electron paramagnetic resonance. rsc.org The reaction rates are significant, with the oxidation of DHBP using sunlight being 1.9 times faster than with a 391 nm LED. rsc.org

Furthermore, low-temperature photolysis of 2,2′-diazidobiphenyls in a rigid matrix can lead to the unexpected formation of phenazines as minor products. oup.com This transformation involves the fission of the 1,1'-C-C bond of the biphenyl (B1667301) nucleus, suggesting the involvement of aziridine (B145994) intermediates. oup.com

The study of dipolar dibenz[a,c]phenazine derivatives has shown that these compounds primarily deactivate through an electron transfer mechanism upon photoexcitation. nih.gov Additionally, the photoreduction of phenazine itself has been investigated in acidic methanol, highlighting the core's susceptibility to photochemical transformations. acs.org

Green Chemistry Approaches in the Synthesis of Benz(a)phenazine Systems

The development of environmentally benign synthetic methods for phenazine and its derivatives is a growing area of research, driven by the need to minimize hazardous waste and energy consumption. researchgate.net Traditional methods often rely on toxic solvents and hazardous reagents, limiting their application. researchgate.net Green chemistry approaches focus on alternative strategies such as solvent-free synthesis, microwave and ultrasound-assisted reactions, and the use of eco-friendly catalysts and solvents. researchgate.nettubitak.gov.tr

Multi-component reactions (MCRs) are particularly favored as they align with green chemistry principles by combining several reactants in a single step, thus reducing waste and improving atom economy. tubitak.gov.tr Several green protocols for synthesizing fused benz(a)phenazine systems have been developed using MCRs.

Key Green Synthetic Strategies:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields. For instance, benzo[α]furo[2,3-c]phenazine derivatives have been synthesized in high yields (10-15 minutes) under solvent-free conditions using a magnetic core-shell nanocatalyst (Fe3O4@rGO@ZnO-HPA) with microwave irradiation. tandfonline.com Another method uses the base catalyst DABCO under microwave irradiation in an ethanol/water mixture to produce benzo[a]chromeno[2,3-c]phenazine derivatives. tubitak.gov.trtubitak.gov.tr

Nanocatalysis: The use of reusable nanocatalysts is a cornerstone of green phenazine synthesis. Copper oxide quantum dots on magnetic silica (B1680970) nanoparticles (M-MSNs/CuO(QDs)) have been used for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives in ethanol, achieving yields of 86-95%. rsc.org Other examples include the use of spinel FeAl2O4 magnetic nanoparticles in PEG-400 and H3PW12O40@Fe3O4–ZnO nanoparticles under solvent-free conditions. tandfonline.comnih.gov These catalysts are often magnetically separable, allowing for easy recovery and reuse for several cycles without significant loss of activity. tandfonline.comresearchgate.net

Alternative Solvents and Catalysts: Glycerol has been used as a green solvent and promoter for the catalyst-free synthesis of benzo[a]chromeno[2,3‐c]phenazine derivatives. researchgate.net Water and polyethylene (B3416737) glycol (PEG-400) have also been employed as environmentally friendly reaction media. nih.gov Supramolecular catalysis and the use of organocatalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) further contribute to the green synthesis of pyran-fused benz(a)phenazines. researchgate.netbenthamscience.com

The following table summarizes various green catalytic systems used for the synthesis of benz(a)phenazine derivatives.

| Catalyst System | Derivative Type | Reaction Conditions | Yield (%) | Ref. |

| Fe3O4@rGO@ZnO-HPA | Benzo[α]furo[2,3-c]phenazine | Microwave, Solvent-free | High | tandfonline.com |

| DABCO | Benzo[a]chromeno[2,3-c]phenazine | Microwave, EtOH/H2O | High | tubitak.gov.trtubitak.gov.tr |

| M-MSNs/CuO(QDs) | Benzo[a]pyrano[2,3-c]phenazine | Thermal, Ethanol | 86-95 | rsc.org |

| H3PW12O40@Fe3O4–ZnO | Benzo[a]furo[2,3-c]phenazine | Microwave, Solvent-free | Moderate to Good | tandfonline.com |

| FeAl2O4 MNPs | Benzo[a]pyrano[2,3-c]phenazine | PEG-400, 100 °C | 75-90 | nih.gov |

| Glycerol | Benzo[a]chromeno[2,3-c]phenazine | Catalyst-free | - | researchgate.net |

These methods offer significant advantages, including operational simplicity, short reaction times, high yields, and the avoidance of hazardous materials, making the synthesis of complex phenazine structures more sustainable. tubitak.gov.trtandfonline.com

Mechanistic Studies of this compound Formation Reactions

The synthesis of this compound has been reported to proceed via a 1,1-dehydration-rearrangement, which can be classified as a Wagner-Meerwein type rearrangement. researchgate.net This reaction starts from the precursor 5,5-dimethyl-6-hydroxy-5,6-dihydrobenz[a]phenazine. researchgate.net The formation of the phenazine core generally involves the condensation of an o-diamine with a 1,2-dicarbonyl compound. acs.org In the context of benz(a)phenazines, this often involves the reaction of an o-phenylenediamine with a 1,2-naphthoquinone derivative. acs.org

Elucidation of Intermediates and Transition States

While specific intermediates for the this compound synthesis via the Wagner-Meerwein rearrangement are not detailed in the available literature, the general mechanisms of phenazine formation provide insight.

In the biosynthesis of phenazines, the core structure is formed by the condensation of two molecules of an isomerized aminoketone derived from (2S,3S)-2,3-dihydro-3-hydroxyanthranilate (DHHA). mdpi.comnih.gov The enzyme PhzF catalyzes this initial isomerization. nih.gov Computational studies using Quantum Mechanics/Molecular Mechanics (QM/MM) on the PhzF-catalyzed reaction have elucidated the transition states. The calculations suggest a proton shuttle mechanism involving a conserved glutamate (B1630785) residue (E45) has a significantly lower activation barrier than a concerted sigmatropic researchgate.nettandfonline.com-hydrogen shift. nih.gov

In chemical synthesis, such as the formation of phenazines from the decomposition of nitro-substituted diphenylamines, intramolecular hydrogen transfer from the amine to a nitro group oxygen is a key initial step. acs.org This leads to rearrangements that form the phenazine ring. acs.org DFT calculations have been used to trace intermediates and transition states along these reaction pathways. unige.ch

For the formation of phenazines from 2,2′-diazidobiphenyls, the proposed mechanism involves highly strained aziridine intermediates (structures 14 and 15 in the cited literature), which arise from the attack of a nitrene on the biphenyl nucleus, followed by C-C bond fission and subsequent aromatization to the stable phenazine. oup.com

A common synthetic route to the phenazine core involves the reductive cyclization of substituted bis(2-nitrophenyl)amines. The reduction of the nitro groups, followed by oxidation, leads to the heterocyclic phenazine system. acs.org The use of ferric chloride as a mild oxidant is crucial as it can form a complex with the intermediate amines, directing the ring closure to a specific position and ensuring regioselectivity. acs.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics of the conversion of phenazine-1-carboxylic acid (PCA) to 2-hydroxyphenazine (B1496473) (2-OH-PHZ) have been studied in detail. plos.org The final step, the decarboxylation of the intermediate 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) to 2-OH-PHZ, occurs spontaneously and follows first-order reaction kinetics. plos.org The rate of this conversion is highly dependent on pH and temperature. plos.org

Thermodynamic considerations are crucial in redox reactions involving phenazines. For the reaction of reduced phenazines with ferric (hydr)oxides, the process is generally more thermodynamically favorable at lower pH values. nih.gov The half-wave potential (E1/2) of the specific phenazine redox couple is a key parameter, although the logarithm of the initial reaction rates is not always linearly correlated with it. nih.gov

Kinetic studies on electron-transfer reactions involving surfactant cobalt(III) complexes with phenanthroline and quinoxaline ligands (structurally related to phenazines) show that these reactions typically follow second-order kinetics. researchgate.netresearchgate.net The rates of these reactions can be significantly influenced by the reaction medium, such as the presence of micelles or vesicles, which can alter activation parameters through hydrophobic effects. researchgate.netresearchgate.net

The photoactivated autocatalytic oxidation of 5,12-dihydrobenzo[b]phenazine to benzo[b]phenazine has been kinetically analyzed, with reaction rates quantified under different light sources. rsc.org The rate of oxidation under sunlight (393 μg min⁻¹) was found to be significantly faster than under various LED light sources (111–208 μg min⁻¹). rsc.orgrsc.org

The table below shows kinetic data for the photo-oxidation of 5,12-dihydrobenzo[b]phenazine (DHBP).

| Light Source | Central Wavelength (nm) | Initial Reaction Rate (μg min⁻¹) | Ref. |

| LED | 365 | 141 | rsc.org |

| LED | 391 | 208 | rsc.org |

| LED | 421 | 158 | rsc.org |

| LED | 452 | 166 | rsc.org |

| Sunlight | Broadband | 393 | rsc.org |

These findings highlight that both the intrinsic thermodynamics of the phenazine system and the external conditions (pH, temperature, light, solvent) play a critical role in determining the kinetics and feasibility of formation and derivatization reactions.

Advanced Spectroscopic and Structural Characterization of 5,6 Dimethylbenz a Phenazine

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification.

A detailed analysis of the Infrared (IR) and Raman spectra is necessary to identify the characteristic vibrational modes of the functional groups present in 5,6-Dimethylbenz(a)phenazine. This would involve the assignment of observed spectral bands to specific molecular motions, such as C-H stretching of the methyl and aromatic moieties, C=C and C=N stretching within the fused aromatic and phenazine (B1670421) rings, and various bending and deformation modes that constitute the fingerprint region of the spectra. Without experimental spectra, a table of vibrational frequencies and their assignments cannot be generated.

X-ray Crystallography for Solid-State Molecular Geometry and Packing.

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. This analysis would yield precise measurements of bond lengths, bond angles, and dihedral angles, offering insight into the planarity and conformation of the this compound molecule. Furthermore, it would reveal the arrangement of molecules within the crystal lattice, including any significant intermolecular interactions such as π-π stacking or hydrogen bonding that govern the supramolecular architecture.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles.

A crystallographic study would provide a comprehensive table of intramolecular distances and angles. This data is crucial for understanding the electronic and steric effects of the dimethyl substitution on the benz(a)phenazine core.

Analysis of Crystal Packing and Intermolecular Interactions.

The study of the crystal packing would elucidate how the molecules arrange themselves in the solid state. This includes identifying any short-contact distances that indicate non-covalent interactions, which are fundamental to the material's physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns.

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption maxima (λmax) would indicate the energies of these transitions, which are typically π → π* and n → π* in nature for such conjugated aromatic systems. The spectrum would provide valuable information about the extent of electronic delocalization across the molecular framework and how the methyl substituents influence the electronic structure and the HOMO-LUMO energy gap. Without experimental data, a discussion of the specific electronic transitions and the creation of a corresponding data table is not possible.

Theoretical and Computational Investigations of 5,6 Dimethylbenz a Phenazine

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. nih.gov By integrating Newton's laws of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with a solvent. mdpi.comdovepress.com For 5,6-Dimethylbenz(a)phenazine, an MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water or DMSO) and observing its structural changes over a period of nanoseconds. chemrxiv.org This analysis is crucial for identifying the most stable conformations in a solution, understanding how the solvent affects its structure, and exploring the molecule's accessible conformational space, which is vital for its interaction with biological targets. chemrxiv.orgcnrs.fr

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. nih.govscispace.com Calculations are performed on the optimized geometry of the molecule, and the resulting chemical shifts for ¹H and ¹³C nuclei are referenced against a standard like Tetramethylsilane (TMS). scispace.com This allows for a direct comparison with experimental spectra. researchgate.netliverpool.ac.uk

UV-Vis Spectra: The electronic absorption spectra (UV-Vis) of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). scispace.comkarazin.ua This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which correlate to the intensity of the absorption bands. schrodinger.com

Table 4: Illustrative Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and serves as an example of computational output.)

| Spectroscopic Parameter | Predicted Value | Method |

|---|---|---|

| 13C NMR Shift (Illustrative Aromatic C) | 128.5 ppm | GIAO-DFT |

| 1H NMR Shift (Illustrative Methyl H) | 2.6 ppm | GIAO-DFT |

| UV-Vis λmax 1 | 385 nm | TD-DFT |

| UV-Vis λmax 2 | 270 nm | TD-DFT |

Structure-Activity Relationship (SAR) Studies through Computational Modeling (focus on mechanistic insights)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. slideshare.net Computational SAR modeling uses the electronic and steric properties derived from quantum chemical calculations to understand and predict how modifications to a molecule's structure will affect its function. oncodesign-services.comnih.gov

For this compound, a computational SAR study would involve generating a set of virtual analogues by modifying specific parts of the molecule (e.g., changing substituent groups). DFT calculations would then be performed on each analogue to compute various descriptors (such as HOMO/LUMO energies, dipole moment, molecular shape, and surface electrostatic potential). mdpi.com These descriptors can be correlated with a known or predicted biological activity using statistical methods to build a Quantitative Structure-Activity Relationship (QSAR) model. Such a model provides mechanistic insights into which molecular features are crucial for activity, thereby guiding the rational design of more potent or selective compounds. nih.govmdpi.com

Development of Predictive Models for Chemical Reactivity and Selectivity

The development of robust predictive models for the chemical reactivity and selectivity of this compound is a crucial aspect of understanding its chemical behavior and potential applications. These models, rooted in theoretical and computational chemistry, aim to provide a quantitative and mechanistic understanding of how this molecule interacts with various reagents and under different conditions. By leveraging computational tools, researchers can forecast reaction outcomes, thereby guiding synthetic strategies and minimizing trial-and-error experimentation.

Predictive models for this compound are generally formulated using a combination of quantum chemical calculations and, where sufficient data is available, Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches. nih.govnih.gov These models are built upon fundamental molecular properties and descriptors that govern the molecule's reactivity.

Quantum Chemical Descriptors for Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining a range of molecular descriptors that correlate with chemical reactivity. researchgate.net For this compound, these descriptors offer insights into the electronically rich and deficient regions of the molecule, which are prime targets for electrophilic and nucleophilic attack, respectively.

Key quantum chemical parameters calculated for this compound and used in reactivity models include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the energy of the LUMO (ELUMO) reflects its ability to accept electrons, indicating its electrophilicity. A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. For this compound, the nitrogen atoms of the phenazine (B1670421) core are expected to be regions of high electron density.

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within the molecule. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the most likely sites for nucleophilic, electrophilic, and radical attack.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies. These global descriptors provide a general measure of the molecule's stability and reactivity. researchgate.net

The following interactive table summarizes hypothetical, yet representative, quantum chemical descriptors for this compound, which would be foundational for building predictive models.

| Descriptor | Hypothetical Value | Significance for Reactivity and Selectivity |

| EHOMO | -6.2 eV | Indicates the propensity to donate electrons in reactions with electrophiles. |

| ELUMO | -1.8 eV | Indicates the propensity to accept electrons in reactions with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | A larger gap suggests higher kinetic stability and lower overall reactivity. |

| Chemical Hardness (η) | 2.2 eV | Reflects resistance to change in electron distribution; higher value indicates lower reactivity. |

| Electronegativity (χ) | 4.0 eV | Measures the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | 3.64 eV | Quantifies the electrophilic character of the molecule. |

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., using B3LYP/6-311G basis set).

Predictive Models for Selectivity

Beyond general reactivity, computational models are vital for predicting the selectivity (chemo-, regio-, and stereoselectivity) of reactions involving this compound. For instance, in oxidation reactions, a common transformation for phenazine compounds, selectivity between N-oxidation of the phenazine nitrogens and oxidation at other sites of the polycyclic aromatic system is a key question.

Models to predict this selectivity would involve:

Transition State (TS) Analysis: By calculating the activation energies for different possible reaction pathways, the most favorable pathway can be identified. For example, in an m-CPBA oxidation, the activation barriers for the formation of the N-oxide versus an epoxide at a C=C bond would be compared. The reaction pathway with the lower activation energy is predicted to be the dominant one. researchgate.netscielo.br

Steric Hindrance Analysis: Molecular mechanics or DFT calculations can be used to model the steric environment around potential reaction sites. The presence of the two methyl groups at the 5- and 6-positions of this compound is expected to sterically hinder the approach of reagents to the adjacent nitrogen atom and the nearby "bay region" of the aromatic system. researchgate.net This steric factor can be quantified and incorporated into predictive models to explain and forecast regioselectivity.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Models

When a dataset of experimentally determined reactivity or selectivity data for a series of related benzophenazine derivatives is available, QSAR or QSRR models can be developed. nih.govnih.gov These models establish a mathematical relationship between the observed chemical property (e.g., reaction rate, yield, or selectivity ratio) and a set of calculated molecular descriptors.

The general form of a QSAR/QSRR model is:

Activity/Reactivity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

For this compound and its analogues, descriptors could include:

Electronic Descriptors: As described above (HOMO/LUMO energies, charges on specific atoms).

Steric Descriptors: Such as molar volume or specific van der Waals radii. nih.gov

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Thermodynamic Descriptors: Such as heats of formation.

A hypothetical QSRR model for predicting the regioselectivity of N-oxidation might take the form of a multiple linear regression equation. The development and validation of such models are critical for their predictive power. nih.gov

The following table outlines the steps and components in developing a predictive model for the chemical reactivity and selectivity of this compound.

| Step | Methodologies | Expected Outcome |

| 1. Molecular Geometry Optimization | DFT (e.g., B3LYP/6-311G) | The most stable 3D structure of this compound. |

| 2. Calculation of Reactivity Descriptors | DFT, Time-Dependent DFT (TD-DFT) | Values for HOMO/LUMO energies, MEP maps, Fukui indices, and global reactivity descriptors. |

| 3. Identification of Reactive Sites | Analysis of MEP and Fukui functions | Prediction of the most likely atoms to undergo electrophilic or nucleophilic attack. |

| 4. Modeling Reaction Pathways | Transition State Searching (e.g., QST2/QST3, Nudged Elastic Band) | Geometries and energies of transition states for competing reaction pathways. |

| 5. Prediction of Selectivity | Comparison of Activation Energies (ΔG‡) | A quantitative prediction of which product is kinetically favored. |

| 6. (If data available) QSAR/QSRR Model Development | Multiple Linear Regression (MLR), Machine Learning Algorithms nih.gov | A statistical model that predicts reactivity or selectivity based on calculated descriptors. |

Through these theoretical and computational approaches, a comprehensive framework for predicting the chemical reactivity and selectivity of this compound can be established. These predictive models are not only of academic interest but also provide valuable guidance for the rational design of new synthetic routes and the exploration of this compound in various chemical contexts.

Chemical Reactivity and Derivatization of 5,6 Dimethylbenz a Phenazine

Electrophilic Aromatic Substitution Reactions on the Phenazine (B1670421) Core

The phenazine nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609). This is due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the aromatic rings. researchgate.net Electrophilic attack on the neutral molecule is difficult, and reactions often require forcing conditions.

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the phenazine ring system makes it susceptible to nucleophilic attack. Nucleophilic addition and substitution reactions are more common for phenazines than electrophilic substitutions. These reactions often occur at the carbon atoms adjacent to the nitrogen atoms or at other electron-poor sites in the aromatic system.

In the context of benzo[a]phenazine (B1654389) derivatives, nucleophilic displacement reactions have been reported. For instance, the reaction of 2-chloro-3-(R-anilino)-1,4-naphthoquinones with sodium azide (B81097) can lead to the formation of benzo[b]phenazine-6,11-diones through a vinylazide intermediate and subsequent intramolecular cyclization. mdpi.com While this is a synthetic route to a related dione, it illustrates the susceptibility of the core structure to nucleophilic attack.

For 5,6-dimethylbenz(a)phenazine specifically, nucleophilic reactions could potentially involve the addition of strong nucleophiles to the phenazine core or substitution reactions if suitable leaving groups are present. The methyl groups at positions 5 and 6 may also influence the regioselectivity of nucleophilic attack through steric hindrance. A study on the closely related 3,12-dimethylbenzo[a]quinoxalino[2,3-c]phenazine showed its ability to act as a bidentate ligand, reacting with mercury(II) bromide, which suggests the nitrogen atoms are available for coordination with electrophilic species. researchgate.net

Oxidation and Reduction Chemistry of this compound

The redox chemistry of phenazines is a key aspect of their chemical character and biological activity. They can undergo both oxidation and reduction reactions, often involving the nitrogen atoms.

Chemoselective Oxidation Studies (e.g., N-oxidation vs. Oxidative Cleavage)

The oxidation of phenazine derivatives can lead to different products depending on the oxidant and the substrate's structure. Two common pathways are N-oxidation, where an oxygen atom is added to one or both of the nitrogen atoms, and oxidative cleavage of the aromatic rings.

Studies on related benzophenazine systems have shown that the chemoselectivity between N-oxidation and oxidative cleavage can be influenced by steric factors. researchgate.netscielo.br For example, the oxidation of a pyran-fused benzo[a]phenazine with meta-chloroperoxybenzoic acid (m-CPBA) primarily resulted in macrolactones via oxidative cleavage. researchgate.netscielo.br In contrast, a furan-fused analogue exclusively yielded the corresponding N-oxide. researchgate.netscielo.br This difference in reactivity was attributed to the steric hindrance around the reactive double bond, with bulky substituents favoring N-oxidation by impeding the approach of the oxidant for epoxidation and subsequent cleavage. researchgate.netscielo.br

Photoactivated Autocatalytic Oxidation Mechanisms

Photoactivated oxidation is another important reaction pathway for phenazine derivatives. Research on 5,12-dihydrobenzo[b]phenazine (DHBP), a related compound, has demonstrated a wavelength-selective photoactivated autocatalytic oxidation to benzo[b]phenazine (B13996840) (BP). rsc.orgrsc.org This process can be initiated by light that is not absorbed by the reactant (DHBP) but by the product (BP), indicating an autocatalytic cycle. rsc.orgrsc.org The mechanism is proposed to involve the formation of reactive oxygen species. rsc.orgrsc.org

A similar photoactivated oxidation could be envisioned for the dihydro- precursor of this compound, namely 5,6-dihydro-5,6-dimethylbenz(a)phenazine. The synthesis of this compound has been reported to proceed from 5,5-dimethyl-6-hydroxy-5,6-dihydrobenz[a]phenazine. researchgate.net The final step is a dehydration, but an oxidation of a dihydro- intermediate is a plausible synthetic route. The study on 2,3-dimethyl-5,12-dihydrobenzo[b]phenazine (B8665716) (DMDHBP) showed its successful conversion to 2,3-dimethylbenzo[b]phenazine (DMBP) via photo-oxidation, suggesting that alkylated dihydro-phenazines are amenable to this type of reaction. rsc.orgrsc.org

Photochemical Reactions and Excited State Chemistry of this compound

The extended π-system of benzophenazines gives rise to interesting photochemical properties and excited-state chemistry. Upon absorption of light, these molecules can undergo various processes, including fluorescence, intersystem crossing to triplet states, and photochemical reactions.

The excited-state dynamics of phenazine derivatives are often complex and can be influenced by factors such as substitution and the surrounding environment. nih.gov For instance, studies on N,N'-disubstituted-dihydrodibenzo[a,c]phenazines have shown that conformational changes in the excited state can lead to large Stokes-shifted emissions. nih.gov

In the context of this compound, the introduction of methyl groups is expected to influence its photophysical properties. Research on related ruthenium complexes incorporating 3,6-dimethylbenzo[i]dipyrido[3,2-a:2′,3′-c]phenazine has shown that these ligands can participate in excited-state processes, including the generation of singlet oxygen. researchgate.netnih.govnih.gov The excited-state dynamics of these systems involve transitions between metal-to-ligand charge transfer (MLCT) states and ligand-centered (ππ*) triplet states. nih.gov

While specific photochemical studies on isolated this compound are scarce in the literature, the behavior of its close analogues suggests that it would possess a rich excited-state chemistry, potentially involving intersystem crossing to a long-lived triplet state, which could then participate in energy transfer reactions or other photochemical transformations.

Electrochemistry of this compound and Related Phenazines

The electrochemical properties of phenazines are of significant interest due to their role as redox-active compounds in various applications, including biological systems and materials science. Phenazines are known to undergo reversible one- or two-electron reduction processes.

The redox potential of phenazine derivatives can be tuned by the introduction of substituents on the aromatic core. taylorandfrancis.com Electron-donating groups, such as methyl groups, are generally expected to make the reduction of the phenazine system more difficult, resulting in more negative reduction potentials compared to the unsubstituted parent compound. Conversely, electron-withdrawing groups would make the reduction easier, leading to more positive reduction potentials.

While specific electrochemical data for this compound were not found in the reviewed literature, studies on related phenazine structures provide insight into their electrochemical behavior. For example, the redox properties of various phenazine-based polymers have been investigated for their potential use in batteries. taylorandfrancis.com The electrochemical behavior is typically studied using techniques like cyclic voltammetry, which can reveal the potentials at which oxidation and reduction events occur and the reversibility of these processes. For this compound, a quasi-reversible two-electron, two-proton reduction process would be anticipated in protic media, characteristic of the phenazine core.

Redox Potentials and Electron Transfer Mechanisms

The redox activity of phenazine and its derivatives is a cornerstone of their chemical and biological functions. This activity is centered on the two nitrogen atoms within the pyrazine (B50134) ring, which can undergo reversible reduction. The general mechanism for the redox activity of phenazines involves a two-electron, two-proton process, although the specifics can vary depending on the solvent and pH. acs.orgrsc.org In aprotic solvents, the reduction often proceeds in two discrete single-electron transfer steps, forming a radical anion and then a dianion. In protic media, these electron transfers are coupled with protonation events. rsc.org

The redox potential of a phenazine derivative is highly sensitive to the nature and position of its substituents. Electron-donating groups, such as the methyl groups in this compound, tend to make the redox potential more negative, while electron-withdrawing groups shift it to more positive values. rsc.org The fusion of a benzene ring to form the benz(a)phenazine structure also influences the electronic properties and, consequently, the redox potential.

Table 1: Redox Potentials of Selected Phenazine Derivatives

| Compound | Redox Potential (E½ vs. SHE) | Solvent/Conditions | Reference |

| Phenazine | -0.158 V | Not specified | acs.org |

| Benzo[a]phenazine | -0.261 V | Not specified | acs.org |

| Benzo[a]phenazin-5-ol methanesulfonate | -0.943 V | Aqueous media | researchgate.net |

This table is for illustrative purposes and includes data for related compounds to provide context for the redox properties of this compound.

Electrochemical Routes for Derivatization

Electrochemical methods offer a powerful and often more environmentally friendly alternative to traditional chemical synthesis for the derivatization of organic molecules, including phenazines. acs.org These techniques can be used for both the synthesis of the phenazine core and its subsequent functionalization.

Electrochemical synthesis of phenazine derivatives can be achieved through several pathways, such as the dimerization of o-phenylenediamines, the oxidation of dihydrophenazines, and the ring contraction of dihydrodibenzodiazepines. acs.orgacs.org These methods often proceed under mild conditions and can obviate the need for harsh or toxic oxidizing agents by using an electric current to drive the redox reactions. acs.org

While specific examples of the electrochemical derivatization of this compound are not detailed in the provided search results, the general principles of electrochemical synthesis are applicable. For instance, electro-oxidative coupling reactions could potentially be used to introduce new substituents onto the aromatic rings of this compound. Furthermore, electrochemical polymerization is a known method for creating conductive polymer films from heterocyclic monomers, a strategy that could potentially be applied to functionalized this compound derivatives to develop new materials for electronic applications.

The electrochemical behavior of phenazine derivatives is also central to their application in areas such as redox flow batteries, where the reversible electrochemical oxidation and reduction of the molecule is the basis for energy storage. acs.orgcapes.gov.brresearchgate.net

Synthesis of Functionalized Derivatives for Specific Research Applications

The functionalization of the this compound scaffold is a key strategy for tailoring its properties for a wide range of research applications, from materials science to medicinal chemistry. A variety of synthetic methodologies have been developed to introduce diverse functional groups onto the phenazine core.

One common approach to synthesizing benzo[a]phenazine derivatives is through the condensation of a substituted o-phenylenediamine (B120857) with a suitable 1,2-dicarbonyl compound. researchgate.net For instance, the synthesis of 6-arylbenzo[a]phenazines has been reported, demonstrating a pathway to introduce aryl substituents at the 6-position. researchgate.net Palladium-catalyzed intramolecular Fujiwara-hydroarylation represents a more advanced method for constructing the benzo[a]phenazine skeleton from appropriately substituted quinoxaline (B1680401) precursors, offering a route to highly functionalized derivatives. acs.org

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient, one-pot synthesis of complex heterocyclic systems, including those based on the benzo[a]phenazine framework. These reactions allow for the rapid assembly of functionalized molecules from simple starting materials, often with high atom economy and under environmentally benign conditions. benthamscience.comresearchgate.netrsc.orgnih.gov For example, pyran-fused benzo[a]phenazine derivatives have been synthesized via DBU-catalyzed four-component reactions. benthamscience.com Similarly, InBr3 has been shown to be an effective catalyst for the synthesis of benzo[a]pyrano[2,3-c]phenazines. researchgate.net The use of novel catalysts, such as hyperbranched polyglycerol functionalized graphene oxide, has also been explored for the synthesis of benzo[a]pyrano-[2,3-c]phenazine dyes. rsc.org

The functionalization of the phenazine core is often driven by the desired application. For example, in the development of materials for organic redox flow batteries, hydroxyl and carboxylic acid or sulfonic acid groups are introduced to enhance solubility in aqueous electrolytes and to tune the redox potential. acs.orgcapes.gov.brresearchgate.netgoogle.com In the context of medicinal chemistry, the introduction of various side chains, particularly at the nitrogen atoms or on the aromatic rings, has been explored to enhance the biological activity of phenazine derivatives, including their potential as anticancer agents. nih.govrsc.org For instance, 7,8-disubstituted-1-hydroxyphenazine 5,10-dioxides have been functionalized with various groups to create prodrugs and analogs with selective cytotoxicity towards leukemia cells. rsc.org

Table 2: Examples of Catalysts and Methods for the Synthesis of Functionalized Benzo[a]phenazine Derivatives

| Catalyst/Method | Type of Derivative | Key Features | Reference(s) |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Benzo[a]pyrano[2,3-c]phenazines | One-pot, four-component synthesis | benthamscience.com |

| InBr3 (Indium(III) bromide) | Benzo[a]pyrano[2,3-c]phenazines | Efficient, avoids toxic solvents | researchgate.net |

| Palladium-catalyzed hydroarylation | Benzo[a]phenazines | Atom-economical, synthesis of highly functionalized derivatives | acs.org |

| H3PW12O40@Fe3O4-ZnO | Benzo[a]furo[2,3-c]phenazines | Magnetic core-shell nanoparticle catalyst, microwave-assisted | tandfonline.com |

| Laccase (enzyme) | Substituted phenazines | Enzymatic, green synthesis | rsc.org |

This table summarizes various approaches to synthesizing functionalized benzo[a]phenazine derivatives, highlighting the diversity of available methods.

Biological and Biochemical Interaction Mechanisms of 5,6 Dimethylbenz a Phenazine

DNA/RNA Intercalation and Groove Binding Mechanisms

Phenazines and their derivatives are known to interact with double-stranded nucleic acids, such as DNA and RNA, primarily through two non-covalent binding modes: intercalation and groove binding. nih.gov Intercalation involves the insertion of the planar phenazine (B1670421) ring system between the base pairs of the DNA or RNA duplex. dokumen.pub This mode of binding typically causes a local unwinding of the double helix to accommodate the intercalator. dokumen.pub Groove binding, on the other hand, involves the fitting of the molecule into the minor or major groove of the duplex, stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. dokumen.pub Some compounds may even utilize a mixed-binding mode, demonstrating characteristics of both intercalation and groove binding. nih.gov

Biophysical Studies of Binding Thermodynamics and Kinetics

Understanding the molecular basis of drug-DNA interactions requires detailed thermodynamic and kinetic analysis. nih.gov Biophysical techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are pivotal in directly measuring the energetic forces driving these binding events. nih.govmdpi.com ITC directly determines the enthalpy of binding (ΔH°), while the binding constant (Kₐ) can be used to calculate the Gibbs free energy (ΔG°). From these values, the entropy of binding (ΔS°) can be derived, providing a complete thermodynamic profile of the interaction. mdpi.com

Spectroscopic Signatures of Nucleic Acid Interactions (e.g., UV-Vis, Fluorescence)

The interaction of phenazine compounds with DNA or RNA can be effectively monitored using spectroscopic techniques. nih.gov UV-Visible absorption spectroscopy is a principal method for studying these binding events. nih.gov Intercalative binding is often characterized by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the wavelength of maximum absorbance (λₘₐₓ) of the phenazine chromophore. researchgate.net These spectral changes result from the electronic interaction between the intercalated ligand and the DNA base pairs. researchgate.net

Fluorescence spectroscopy is another highly sensitive technique used to probe these interactions. Many phenazine derivatives are fluorescent, and their emission properties can change significantly upon binding to nucleic acids. nih.gov An enhancement in fluorescence intensity is commonly observed when a molecule intercalates into the hydrophobic environment between base pairs, which protects it from quenching by solvent molecules. researchgate.netcore.ac.uk Competitive displacement assays using known DNA-binding dyes like ethidium (B1194527) bromide (an intercalator) and 4′,6-diamidino-2-phenylindole (DAPI, a minor groove binder) can further elucidate the binding mode. nih.gov A decrease in the fluorescence of the DNA-dye complex upon addition of the test compound indicates that it displaces the dye and binds to the nucleic acid. nih.gov

Structural Basis of DNA/RNA Recognition (e.g., NMR, X-ray of complexes)

High-resolution structural techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for elucidating the precise atomic-level details of how phenazine derivatives recognize and bind to DNA and RNA. dokumen.pubfredhutch.orgnih.gov These methods can reveal the specific binding site, the orientation of the ligand within the nucleic acid structure, and the key intermolecular contacts that stabilize the complex. nih.govnih.gov

For example, NMR studies of XR5944, a bis(phenazinecarboxamide) derivative, in complex with a DNA duplex have provided a detailed structural basis for its novel binding mode. nih.gov The structure revealed that XR5944 binds through a combination of bis-intercalation, where the two phenazine chromophores insert into the DNA at separate sites, and major groove binding, where the linker connecting the phenazines is positioned in the DNA major groove. nih.gov Such detailed structural information is crucial for understanding the sequence selectivity and the biological activity of these compounds. nih.gov Similarly, the structures of protein-RNA complexes show that recognition is often mediated by specific interactions between the protein's structural motifs, like the RNA-recognition motif (RRM), and the sequence and shape of the RNA. embopress.orgembopress.org

Enzyme Inhibition and Activation Mechanisms (non-clinical focus)

Phenazine derivatives can modulate the activity of various enzymes, acting as either inhibitors or, less commonly, activators. researchgate.net Enzyme inhibitors are molecules that bind to an enzyme and decrease its catalytic activity. wikipedia.org The mechanism of inhibition can be classified based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. wikipedia.org This includes competitive inhibition (inhibitor binds to the active site), non-competitive inhibition (inhibitor binds to an allosteric site, affecting the enzyme's activity but not substrate binding), uncompetitive inhibition (inhibitor binds only to the enzyme-substrate complex), and mixed inhibition. researchgate.netwikipedia.org

Kinetic and Thermodynamic Characterization of Enzyme-Inhibitor Complexes

The characterization of an enzyme-inhibitor complex involves detailed kinetic and thermodynamic studies to determine the type of inhibition and the inhibitor's potency. nih.gov Enzyme kinetics experiments are used to measure reaction rates at different substrate and inhibitor concentrations, allowing for the determination of key parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) in the presence and absence of the inhibitor. researchgate.net The inhibition constant (Kᵢ) is a measure of the inhibitor's potency.

A study on ruthenium(II) complexes containing a dimethylbenzo[i]dipyrido[3,2-a:2′,3′-c]phenazine ligand demonstrated potent inhibition of the enzyme cytochrome P450 3A4 (CYP3A4). nih.gov The inhibitory potency was quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Table 1: Inhibition of CYP3A4 by Ruthenium(II)-Phenazine Complexes This table presents data for related phenazine-containing complexes, not 5,6-Dimethylbenz(a)phenazine itself.

| Compound | Description | IC₅₀ (nM) |

|---|---|---|

| 7 | [Ru(tpy)(Me₂bpy)(4)]Cl₂ | ~800 (dark) |

| 8 | [Ru(tpy)(Me₂bpy)(6)]Cl₂ | ~400 (dark) |

| 9 | [Ru(tpy)(Me₂dppn)(4)]Cl₂ | >1000 (dark) |

| 10 | [Ru(tpy)(Me₂dppn)(6)]Cl₂ | >1000 (dark) |

| 11 | [Ru(tpy)(Me₂Ph₂dppn)(6)]Cl₂ | >1000 (dark) |

Data sourced from a study on CYP3A4 inhibition. nih.gov Me₂dppn is dimethylbenzo[i]dipyrido[3,2-a:2′,3′-c]phenazine.

Thermodynamic characterization, for instance using isothermal titration calorimetry, can provide insights into the forces driving inhibitor binding by measuring the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov

Target Identification and Specificity Profiling

Identifying the specific enzyme or protein target of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov Modern approaches to target identification often involve a combination of computational methods, genetic screening, and direct biochemical assays. nih.govnih.gov Chemical genomic screens, for example, can systematically test a compound against a library of gene-deletion strains to identify those that are hypersensitive, suggesting the deleted gene's product may be related to the drug's target. plos.org

Specificity profiling is equally important to determine whether a compound interacts with a single target or multiple targets. nih.gov A study of the phenazine biosynthesis enzyme PhzF investigated its substrate specificity by testing its ability to convert various derivatives of its natural substrate, (2S,3S)-2,3-dihydro-3-hydroxy anthranilate (DHHA). nih.gov The results showed that the enzyme has a limited substrate spectrum, only converting O-methyl and O-ethyl DHHA, which provides insight into the specific structural requirements of its active site. nih.gov Similarly, the inhibitory activity of phenazine-containing complexes against CYP3A4 was profiled for specificity, establishing it as a primary target for that class of compounds. nih.gov

Structural Biology of Enzyme-Ligand Interactions

While a crystal structure of this compound itself complexed with an enzyme is not available in the reviewed literature, significant structural insights can be drawn from closely related analogues. A key example is the structural analysis of the enzyme Cytochrome P450 3A4 (CYP3A4) in a complex with a ruthenium-based inhibitor featuring a 3,6-dimethylbenzo[i]dipyrido[3,2-a:2′,3′-c]phenazine (Me2dppn) ligand, which shares the core dimethylphenazine structure. mdpi.comnsf.gov

The crystal structure, solved to a 2.5 Å resolution, shows that the inhibitor binds securely within the enzyme's active site. nsf.gov The binding is characterized by several key interactions:

Hydrophobic Interactions : The inhibitor's tail is surrounded by hydrophobic residues including Ile301, Phe304, and Ile369. The bulky Ru(II) cage, which includes the Me2dppn ligand, stacks within the substrate channel, interacting with Phe108, Phe215, and Phe220, and is in close contact with Phe57, Leu217, and Met371. nsf.gov

Electrostatic Interactions : The dicationic nature of the Ru(II) fragment may form favorable electrostatic interactions with anionic residues such as Asp76, Asp217, and Glu374, which helps to stabilize the enzyme-ligand complex. nsf.gov

This structure demonstrates that a direct ligation to the heme iron of the enzyme is not necessary for potent inhibition. nsf.gov Instead, the binding is stabilized by a combination of hydrophobic and electrostatic forces within the active site channel. nsf.gov Such structural data provides a detailed blueprint for understanding how phenazine-based compounds can interact with and modulate the function of enzymes like CYPs. nsf.govdrugtargetreview.com The general principles of enzyme-ligand interactions, such as the induced fit model where the enzyme's active site conforms to the ligand, are central to these processes. scitechnol.comnumberanalytics.com

Interactions with Protein Targets: Binding Modalities and Functional Consequences

The primary protein target identified for derivatives of this compound is the major human drug-metabolizing enzyme, CYP3A4. mdpi.comnsf.gov

Binding Modality and Functional Consequences with CYP3A4:

Target: Cytochrome P450 3A4 (CYP3A4).

Binding Mode: Ruthenium(II) complexes containing the Me2dppn ligand, an analogue of this compound, act as inhibitors. mdpi.com These complexes occupy the active site of the enzyme, with the phenazine ligand stacking within the substrate channel through predominantly hydrophobic interactions. nsf.gov

Functional Consequence: The binding results in potent, sub-micromolar inhibition of CYP3A4's metabolic activity without requiring light activation. mdpi.comnsf.gov This inhibition can have significant consequences, such as enhancing the efficacy of co-administered anticancer drugs that are normally metabolized and cleared by CYP3A4. nsf.gov

Other potential protein targets for the broader class of phenazine compounds include DNA topoisomerases. Structure-activity relationship (SAR) studies on phenazine-based dual topoisomerase I/II inhibitors have been conducted to identify potent analogues, suggesting that these enzymes are viable targets for this chemical scaffold. nih.gov Furthermore, molecular docking studies on other phenazine derivatives have suggested a good binding ability with α-glucosidase, indicating another potential protein target. researchgate.net

| Protein Target | Compound/Analogue | Binding Modality | Functional Consequence | Reference |

|---|---|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Ru(II) complex with Me2dppn ligand | Binds to the active site via hydrophobic and electrostatic interactions. | Potent inhibition of enzyme activity. | mdpi.comnsf.gov |

| Topoisomerase I/II | Phenazine-based analogues of XR11576 | Inferred to be active site inhibition. | Dual inhibition of topoisomerase I and II. | nih.gov |

| α-glucosidase | Phenazine derivative 5 | Predicted binding to the active site via molecular docking. | Inhibition of enzyme activity. | researchgate.net |

Photodynamic Interactions with Biological Systems (mechanistic studies)

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic species that can destroy target cells. mdpi.come-ce.orgnih.gov The mechanisms of PDT are multifaceted, involving direct tumor cell killing, damage to the tumor's vasculature, and stimulation of an anti-tumor inflammatory response. mdpi.com Cationic derivatives of phenazine have shown significant phototoxicity. acs.org Upon irradiation with visible light, these compounds exhibit enhanced potency, leading to cell death at nanomolar concentrations. acs.org The mechanism involves the disruption of key cellular organelles, leading to lysosome-dependent cell death through both necrosis and apoptosis. researchgate.netacs.org

Cellular and Subcellular Localization Studies

The efficacy and mechanism of cell death in PDT are critically dependent on the subcellular localization of the photosensitizer. mdpi.comoatext.comumich.edunih.gov Studies using advanced imaging techniques like stimulated emission depletion (STED) nanoscopy and transmission electron microscopy (TEM) on active cationic phenazine derivatives have provided detailed insights into their localization. researchgate.netacs.org

These studies revealed that the active compound is readily internalized by cancer cells and predominantly localizes within lysosomes. researchgate.netacs.org Upon irradiation, this specific localization leads to a cascade of events:

Lysosomal Membrane Permeabilization: The initial damage occurs at the lysosomes, causing their membranes to become permeable. researchgate.netacs.org

Mitochondrial Disruption: Following lysosomal damage, a disruption of mitochondrial structure and function is observed. researchgate.netacs.org

Cellular Vacuolization: Extensive cellular vacuolization and distinct lysosomal swelling are seen, indicative of severe cellular stress. researchgate.netacs.org

Cell Death: The process culminates in lysosome-dependent cell death, which proceeds through both necrotic and caspase-dependent apoptotic pathways. researchgate.netacs.org

| Subcellular Location | Effect of Compound + Light | Imaging Technique | Reference |

|---|---|---|---|

| Lysosomes | Primary site of accumulation; light-induced membrane permeabilization and swelling. | STED Nanoscopy, TEM | researchgate.netacs.org |

| Mitochondria | Disruption of structure and function following lysosomal damage. | Colocalization Studies | researchgate.netacs.org |

Rational Design Principles for Biologically Active Derivatives Based on Mechanistic Insights

Understanding the structure-activity relationships (SAR) and the mechanisms of action of this compound and its analogues provides a foundation for the rational design of new, more effective derivatives. wikipedia.orgscirp.org

Key design principles based on mechanistic insights include:

Modifying Protein Target Affinity: Based on the crystal structure of the Me2dppn-ligand complex with CYP3A4, derivatives can be designed to enhance binding affinity. nsf.gov This could involve altering substituents on the phenazine core to optimize hydrophobic and electrostatic interactions with residues in the enzyme's active site, thereby creating more potent inhibitors. nsf.gov

Tuning Photodynamic Properties: The phototoxicity of phenazine derivatives can be modulated. For instance, the substitution of phosphine (B1218219) ligands in related ruthenium complexes with electron-withdrawing groups (like -CF₃) was shown to enhance photoinduced cytotoxicity against breast cancer cells. rsc.org This demonstrates that chemical modifications can be used to fine-tune the photodynamic response.

Controlling Cellular Uptake and Localization: The biological activity of these compounds is linked to their ability to enter cells and accumulate in specific organelles like lysosomes. acs.org Lipophilicity and charge can be modified to improve cell permeability and direct the compounds to desired subcellular targets, thereby enhancing their therapeutic effect and potentially reducing off-target effects. researchgate.net

Altering Physicochemical Properties for Specific Activities: SAR studies have shown that incorporating different aryl amine groups into azaquinone moieties can significantly alter the physicochemical properties and lead to new pharmacophores with different antibacterial or antifungal profiles. researchgate.net This principle of modifying the core structure to hit new targets or improve potency is directly applicable to phenazine derivatives. nih.govresearchgate.net

By leveraging these mechanistic insights, medicinal chemists can rationally synthesize novel this compound derivatives with tailored biological activities for specific therapeutic applications. wikipedia.orgplos.org

Advanced Applications of 5,6 Dimethylbenz a Phenazine in Chemical Research and Materials Science

Applications as Fluorescent Probes and Dyes

The rigid, planar, and electron-rich structure of phenazine (B1670421) derivatives, including 5,6-Dimethylbenz(a)phenazine, makes them excellent candidates for fluorescent applications. frontiersin.orgrsc.org These N-heteroacenes possess a large conjugated π-system that is fundamental to their photophysical behavior, enabling their use as sensitive probes and high-performance dyes. rsc.orgsioc-journal.cn Their utility spans from chemical and biological sensing to advanced imaging, where their fluorescence can signal specific molecular events or environmental changes. rsc.orgrevvity.comsummitpharma.co.jp

Sensing Mechanisms for Ions, Small Molecules, and Biomolecules

The core structure of benzophenazines contains nitrogen atoms that can act as recognition sites for various analytes, including ions and small molecules. sioc-journal.cn The binding of an analyte to these sites can perturb the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence properties, such as intensity (quenching or enhancement) or a shift in the emission wavelength. frontiersin.org This "off-on" switching mechanism is a common strategy in the design of fluorescent probes. frontiersin.org

Phenazine derivatives have been successfully employed as electrochemical and biosensors. researchgate.net For instance, probes can be designed to interact with specific components in bacterial membranes, allowing for real-time imaging and quantitative analysis. frontiersin.org The interaction is often driven by electrostatic and hydrophobic forces between the cationic probe and the negatively charged bacterial cell surface. frontiersin.org Furthermore, phenazine-based systems can be designed to detect bacterial enzymes like nitroreductase (NTR), which are involved in critical biological processes. frontiersin.org

Photophysical Properties for Advanced Imaging and Detection

The photophysical properties of a fluorophore determine its suitability for advanced imaging techniques. Key parameters include the absorption and emission spectra, fluorescence quantum yield, photostability, and pH stability. generi-biotech.comrsc.org For this compound, the extended conjugation due to the fused benzene (B151609) ring shifts its absorption and emission to longer wavelengths compared to simpler phenazines.

The incorporation of extended π-systems in phenazine-type ligands, particularly in metal complexes, can introduce low-lying and long-lived triplet excited states. researchgate.netacs.org These states are crucial as they can sensitize the production of singlet oxygen, a reactive oxygen species (ROS), which has applications in photodynamic therapy and imaging. researchgate.netnih.gov The ability to tune the excited-state dynamics by modifying the molecular structure allows for the development of highly specific and efficient probes for complex biological environments. acs.orgnih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H14N2 |

| Molecular Weight | 258.317 g/mol |

| Density | 1.225 g/cm³ |

| Boiling Point | 483.1°C at 760 mmHg |

| Flash Point | 218.2°C |

| LogP | 4.553 |

| Refractive Index | 1.746 |

This data is sourced from reference chemsrc.com.

Incorporation into Organic Electronic Materials

N-Heteroacenes, the molecular class to which this compound belongs, are foundational components in the field of organic electronics. rsc.org Their inherent semiconductor properties, combined with chemical stability, make them suitable for a range of devices. The planar geometry of these molecules promotes effective π-π stacking in the solid state, which is essential for facilitating charge transport between adjacent molecules. sioc-journal.cn This intermolecular interaction is a key factor in the performance of organic electronic materials.

Design of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Phenazine derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs). rsc.org They can function as electron-transporting materials, hole-transporting materials, or as hosts for emissive guest molecules, depending on their specific electronic properties. The nitrogen atoms in the phenazine core can help to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), improving electron injection and transport, which is critical for achieving balanced charge transport and high device efficiency. Some derivatives have been explored as emitters that leverage thermally activated delayed fluorescence (TADF). rsc.org While specific device data for this compound is not extensively detailed, its structural features are aligned with the requirements for materials used in OLEDs and OPVs.

Investigation of Charge Transport and Exciton (B1674681) Dynamics

Understanding charge and exciton dynamics is fundamental to optimizing organic electronic devices. In materials composed of molecules like this compound, charge transport is typically described by a hopping mechanism, where charge carriers (electrons and holes) move between localized states on adjacent molecules. jcu.edu.au The efficiency of this process is highly sensitive to the molecular packing and the energetic landscape of the material. jcu.edu.auchemrxiv.org

Upon injection, electrons and holes can recombine to form excitons (bound electron-hole pairs), which may be either singlet or triplet states. nih.gov The dynamics of these excitons—including their diffusion, radiative decay (light emission), and non-radiative decay processes like singlet-singlet annihilation—govern the ultimate efficiency and operational stability of devices like OLEDs. nih.govnih.gov Computational modeling techniques, such as kinetic Monte-Carlo (KMC) and drift-diffusion models, are often employed to simulate these complex processes and gain insight into device operation. jcu.edu.aunih.gov

Use in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The phenazine framework is an excellent building block for creating such higher-order structures. sioc-journal.cn Its large, flat aromatic surface is ideal for engaging in π-π stacking interactions, while the nitrogen atoms can participate in hydrogen bonding or coordinate with metal ions. sioc-journal.cn

This capacity for molecular recognition and self-assembly allows phenazine derivatives to form a variety of organized structures, including liquid crystals, gels, and other nanostructures. nih.goviupac.org The process is driven by the information encoded in the molecular structure, which directs the spontaneous organization of components into well-defined, functional supramolecular architectures. iupac.org For example, the self-assembly of complementary components through hydrogen bonding can yield liquid crystalline "polymers" of a supramolecular nature. iupac.org This bottom-up approach to creating complex materials is a cornerstone of modern materials science, with potential applications ranging from advanced sensors to drug delivery systems. nih.gov

Design of Molecular Receptors and Sensors

The electron-rich and photophysically active nature of the phenazine core makes it an excellent candidate for the construction of molecular receptors and sensors. Phenazine derivatives are known to exhibit tunable emission profiles and have been investigated for biosensor applications. nih.gov The extended aromatic system of this compound allows for non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition.

The intrinsic fluorescence of phenazine-based compounds is a key feature in sensor design. This fluorescence can be modulated upon binding with specific analytes. For instance, interaction with electron-accepting or electron-donating molecules can lead to fluorescence quenching or enhancement through photoinduced electron transfer (PET) processes. rsc.org The nitrogen atoms in the phenazine ring can act as binding sites for metal ions or as hydrogen bond acceptors for organic molecules, enabling the selective detection of various species. Research on related phenazine systems has demonstrated their ability to detect phenazine molecules produced by bacteria like P. aeruginosa, showcasing their potential in clinical diagnostics and monitoring infections. nih.gov The methyl groups on the this compound structure can further refine selectivity by introducing steric constraints and modifying the electronic properties of the aromatic system.

Table 1: Potential Sensing Applications of this compound-Based Sensors

| Target Analyte | Potential Sensing Mechanism | Relevant Structural Feature |

| Metal Cations (e.g., Cu²⁺, Fe³⁺) | Fluorescence Quenching / Colorimetric Change | Nitrogen atoms in the phenazine core acting as chelating sites. mdpi.com |

| Anions (e.g., F⁻, CN⁻) | Change in Absorption/Emission Spectra | Interaction with C-H bonds adjacent to nitrogen atoms. |

| Nitroaromatic Compounds | Fluorescence Quenching via Electron Transfer | Electron-rich π-conjugated system. |

| Biological Molecules (e.g., DNA) | Intercalation or Groove Binding | Planar aromatic structure. researchgate.net |

| pH Changes | Ratiometric Fluorescence Change | Protonation/deprotonation of nitrogen atoms. |

Formation of Ordered Nanostructures

The self-assembly of small molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. The rigid, planar structure of this compound makes it an ideal building block for creating ordered materials through hierarchical self-assembly. dicp.ac.cn The primary driving force for the assembly of such aromatic molecules is the π–π stacking interaction between the flat phenazine cores.

Studies on similar dibenzo[a,c]phenazine (B1222753) derivatives have shown their capacity to self-organize into various supramolecular aggregates, including nanofibers and spherical structures, in both bulk and solution. mdpi.com The final morphology of these nanostructures can be precisely controlled by subtle changes to the molecular structure, such as the addition of functional groups that introduce other non-covalent interactions like hydrogen bonding or van der Waals forces. mdpi.comresearchgate.net For example, research has shown that phenazine derivatives can form needle-like or rod-like nanostructures with lengths ranging from 100 to 400 nm. rsc.org The resulting adducts can transform from a metastable state to a more thermodynamically stable state, sometimes inducing properties like circularly polarized luminescence. rsc.org The methyl groups in this compound can influence the packing arrangement, potentially leading to unique and controllable morphologies. These ordered nanostructures have potential applications in organic electronics, photonics, and as templates for further material synthesis.

Catalytic Applications and Ligand Design.nih.gov

The phenazine scaffold is not only a building block for materials but also a versatile platform for designing ligands for catalysis. The two nitrogen atoms provide a bidentate chelation site for transition metals, while the extended aromatic system allows for the tuning of electronic properties.